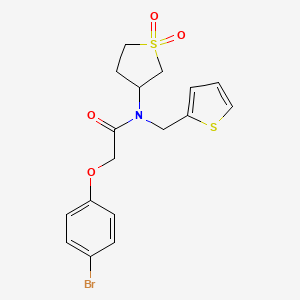
2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H18BrNO4S2 and its molecular weight is 444.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromophenoxy moiety and a tetrahydrothiophene ring, suggest diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrF2N2O2S, with a molecular weight of approximately 421.3 g/mol. The compound features:
- Bromophenoxy Group : Enhances biological activity and solubility.
- Tetrahydrothiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamide Functional Group : Improves pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives show promising results against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the inhibition of bacterial lipid biosynthesis, which is critical for maintaining cell integrity .
| Compound | Activity | Method |
|---|---|---|
| d1 | Antimicrobial | Turbidimetric method |
| d6 | Anticancer (MCF7) | Sulforhodamine B assay |
| d7 | Anticancer (MCF7) | Sulforhodamine B assay |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For example, compounds derived from similar structural frameworks have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action likely involves the modulation of signaling pathways critical for cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented extensively. A study on thiazole derivatives highlighted their ability to reduce paw edema in carrageenan-induced inflammation models, suggesting that similar mechanisms could be applicable to this compound. The presence of electron-withdrawing groups enhances these effects by modulating inflammatory mediators .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to specific receptors, altering signal transduction processes that lead to therapeutic effects.
Case Studies
Several studies have investigated compounds related to this compound:
- Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects against both bacterial and fungal strains .
- Anticancer Screening : Compounds structurally similar to the target compound were tested against MCF7 cells using the Sulforhodamine B assay. The results demonstrated that some derivatives had potent anticancer activity, suggesting a potential pathway for further development .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c18-13-3-5-15(6-4-13)23-11-17(20)19(10-16-2-1-8-24-16)14-7-9-25(21,22)12-14/h1-6,8,14H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPOEMNAPRQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














